Stereospecific Differential Activity: (R)-Q-VD-OPh vs. Active Enantiomer Q-VD-OPha
The primary differentiator for (R)-Q-VD-OPh is its significantly reduced activity as a caspase inhibitor compared to the (S)-enantiomer, Q-VD-OPha. This stereospecificity makes it the ideal matched control for experiments using the active compound [1]. While Q-VD-OPha exhibits potent inhibition of multiple caspases (e.g., Caspase-7 IC50 = 48 nM) , (R)-Q-VD-OPh is characterized as the 'less active enantiomer' .
| Evidence Dimension | Caspase-7 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Significantly reduced activity; characterized as 'less active enantiomer'. |
| Comparator Or Baseline | Q-VD-OPha: IC50 = 48 nM |
| Quantified Difference | Substantial reduction in potency (exact fold-change not specified in available literature but confirmed as the less active stereoisomer). |
| Conditions | Human recombinant caspase-7 in a cell-free assay. |
Why This Matters
This differential activity confirms the suitability of (R)-Q-VD-OPh as a stereochemical control to validate that Q-VD-OPha's effects are target-specific and not due to general chemical toxicity or non-specific binding.
- [1] TargetMol. (R)-Q-VD-OPh (T13445) - Product Information. View Source
